molecular formula C17H16ClN3O3S2 B2470306 N-(2-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 899976-55-7

N-(2-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2470306
CAS No.: 899976-55-7
M. Wt: 409.9
InChI Key: QMTYFRBNOVFDSZ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-10-3-5-13(12(18)7-10)19-16(22)9-25-17-20-14-8-11(2)4-6-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTYFRBNOVFDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=C(C=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. The compound features a benzothiadiazine core, which is associated with various pharmacological effects. This article aims to explore the biological activity of this compound through a review of existing literature, including data tables and case studies.

Chemical Structure

The compound can be described as follows:

  • Chemical Formula : C14H14ClN3O3S
  • CAS Number : 899976-55-7

The structure includes:

  • A chloro-substituted aromatic ring.
  • A sulfanyl group.
  • An acetamide moiety.

This unique configuration contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiadiazine derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving DNA synthesis inhibition and caspase activation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54915Apoptosis induction
Compound BC620DNA synthesis inhibition
N-(2-chloro...)A549TBDTBD

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and cell proliferation. Interaction studies using various biochemical assays are essential for elucidating these mechanisms .

Pharmacological Potential

The pharmacological profile of this compound indicates potential applications in:

  • Anticancer therapy : Due to its ability to induce apoptosis in tumor cells.

Case Studies

Case Study 1: Synthesis and Evaluation
In a study published in 2014, a series of benzothiadiazine derivatives were synthesized and evaluated for their anticancer activity. The results demonstrated that specific modifications to the benzothiadiazine core enhanced anticancer efficacy against multiple cell lines .

Case Study 2: Structural Activity Relationship
Another research effort focused on the structural activity relationship (SAR) of related compounds. It was found that the presence of electron-withdrawing groups significantly increased the potency of these compounds against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide, and how can reaction progress be monitored?

  • Answer : The synthesis typically involves multi-step reactions, including sulfanyl group coupling and acetamide formation. Key steps include:

  • Sulfanyl-Acetamide Coupling : Reacting 6-methyl-1,1-dioxo-benzothiadiazine with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under reflux .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Monitoring : Thin-layer chromatography (TLC) using silica plates and UV visualization to track reaction completion .
    • Critical Parameters : Temperature control (±2°C) during reflux and anhydrous conditions to prevent hydrolysis of reactive intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for substituted phenyl groups) and methyl/methylene groups (δ 1.5–3.0 ppm). The sulfanyl (S–) group may cause deshielding in adjacent protons .
  • FT-IR : Confirm sulfonyl (SO₂) stretches at ~1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the benzothiadiazine core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer results) for this compound?

  • Answer : Contradictions may arise from assay variability or impurities. Strategies include:

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Dose-Response Studies : Conduct IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
  • Mechanistic Profiling : Evaluate enzyme inhibition (e.g., kinase assays) to link structural motifs (e.g., sulfanyl group) to specific targets .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies without altering its bioactivity?

  • Answer :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while maintaining stability .
  • Prodrug Design : Introduce hydrolyzable esters at the acetamide moiety to improve bioavailability .
  • Accelerated Stability Testing : Monitor degradation under stress conditions (pH 1–9, 40–60°C) via UPLC-MS to identify vulnerable functional groups .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, particularly regarding the benzothiadiazine ring’s orientation?

  • Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Analyze dihedral angles between the benzothiadiazine and chlorophenyl groups to identify dominant conformers .
  • Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 09) to validate intramolecular interactions (e.g., S–O nonbonded contacts) .

Methodological Challenges and Solutions

Q. Why might synthetic yields vary significantly (e.g., 20–70%) for this compound, and how can reproducibility be improved?

  • Answer : Variability often stems from:

  • Sulfanyl Group Reactivity : Moisture-sensitive intermediates require strict anhydrous conditions (e.g., Schlenk line) .
  • Side Reactions : Competing nucleophilic attacks at the benzothiadiazine core can be minimized by using bulky bases (e.g., DBU) .
  • Yield Optimization : Design of Experiments (DoE) to test variables (solvent, temperature, stoichiometry) and identify optimal conditions .

Q. What in vitro assays are most suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Answer : Prioritize:

  • Kinase Profiling Panels : Use ADP-Glo™ assays against a panel of 50–100 kinases to identify selectivity .
  • Cellular Assays : Measure phospho-protein levels (e.g., p-ERK) via Western blot in treated vs. untreated cells .
  • Binding Affinity : Surface plasmon resonance (SPR) or ITC to quantify interactions with target kinases .

Data Interpretation and Validation

Q. How should researchers address discrepancies between computational docking predictions and experimental bioactivity results?

  • Answer :

  • Force Field Refinement : Use AMBER or CHARMM to improve ligand-protein interaction models, especially for sulfanyl and dioxo groups .
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., PDB deposition) to confirm binding poses .
  • SAR Studies : Synthesize analogs with modified sulfanyl/acyl groups to test docking hypotheses .

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